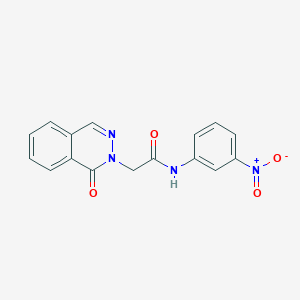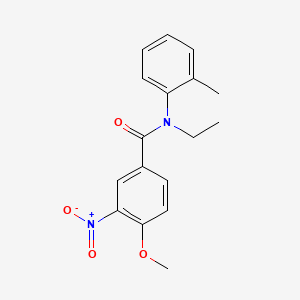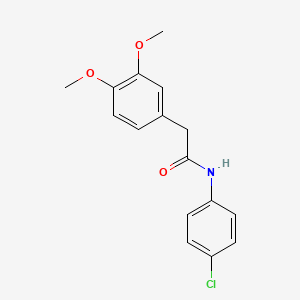![molecular formula C18H22N2O2 B5732919 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been studied extensively in the field of neuroscience. MPMP has been shown to have potential therapeutic effects on various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have a variety of biochemical and physiological effects on the brain and nervous system. In addition to its effects on neurotransmitters and receptors, 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to increase the levels of antioxidant enzymes in the brain, which may help protect against oxidative stress and neurodegeneration. 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol in lab experiments is its potential therapeutic effects on neurological disorders. 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have neuroprotective and antidepressant effects, which may be useful for studying the mechanisms of these disorders and developing new treatments. However, one limitation of using 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol in lab experiments is its complex synthesis method, which may make it difficult to obtain pure and high-quality samples for research.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the specific mechanisms of action of 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol, including its effects on neurotransmitters, receptors, and ion channels. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol in humans, which may pave the way for the development of new treatments for neurological disorders.
Métodos De Síntesis
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-methoxy-5-bromophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a base. The synthesis of 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has been the subject of numerous scientific studies due to its potential therapeutic effects on neurological disorders. In particular, 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have neuroprotective effects, which may be beneficial for the treatment of Parkinson's disease and other neurodegenerative disorders. 2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol has also been shown to have antidepressant effects, which may be useful for the treatment of depression.
Propiedades
IUPAC Name |
2-methoxy-5-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-8-7-15(13-17(18)21)14-19-9-11-20(12-10-19)16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMQBUSKIFGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258819 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)

![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)
